molecular formula C21H21NO3 B13066205 Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Cat. No.: B13066205
M. Wt: 335.4 g/mol
InChI Key: JEDWOAMAFVSEQW-UHFFFAOYSA-N
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Description

Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate is a synthetic aromatic ester characterized by a methyl benzoate core linked via an ethynyl bridge to a 4-(morpholinomethyl)phenyl substituent. Its synthesis likely involves Sonogashira coupling or similar methods, given the ethynyl linkage .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoate

InChI

InChI=1S/C21H21NO3/c1-24-21(23)20-10-8-18(9-11-20)3-2-17-4-6-19(7-5-17)16-22-12-14-25-15-13-22/h4-11H,12-16H2,1H3

InChI Key

JEDWOAMAFVSEQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-ethynylbenzoate Intermediate

Parameter Description
Starting Material Methyl 4-iodobenzoate
Reagents Copper(I) iodide, tetrakis(triphenylphosphine) palladium(0), triethylamine
Solvent Tetrahydrofuran (THF)
Temperature 70 °C
Atmosphere Inert (Nitrogen)
Reaction Time 10 hours
Pressure Reduced pressure (approx. 7.5 × 10^-5 Torr)
Purification Column chromatography on silica gel (methylene chloride:n-hexane 1:30)
Yield Not explicitly stated, but typical yields for Sonogashira reactions range 70-90%

Procedure Summary: A mixture of methyl 4-iodobenzoate, copper(I) iodide, Pd(0) catalyst, and triethylamine in THF is refluxed under nitrogen atmosphere for 10 hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield methyl 4-ethynylbenzoate as a white solid.

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent on the phenyl ring is typically introduced through nucleophilic substitution or reductive amination on a suitable precursor such as 4-(chloromethyl)phenyl derivatives or 4-formylphenyl compounds, followed by reaction with morpholine.

Parameter Description
Starting Material 4-(Chloromethyl)benzaldehyde or 4-(bromomethyl)benzaldehyde
Reagent Morpholine
Solvent Ethanol or other polar solvents
Temperature Room temperature to reflux
Reaction Time Several hours
Yield Typically high (70-90%) depending on conditions

This step is often performed prior to the Sonogashira coupling to ensure the morpholinomethyl group is present on the phenylacetylene moiety.

Sonogashira Coupling to Form Target Compound

Parameter Description
Starting Materials Methyl 4-ethynylbenzoate and 4-(morpholinomethyl)iodobenzene or related halide
Catalyst Tetrakis(triphenylphosphine)palladium(0), copper(I) iodide
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature 70 °C
Atmosphere Inert (Nitrogen)
Reaction Time 10 hours
Purification Column chromatography (silica gel)
Yield Typically 70-85%

Procedure Summary: The coupling reaction is conducted by stirring the alkyne and aryl halide in THF with Pd(0) and CuI catalysts under nitrogen atmosphere at 70 °C for 10 hours. After completion, the reaction mixture is concentrated and purified by silica gel chromatography to isolate the desired product.

  • The use of an inert atmosphere (nitrogen or argon) is critical to prevent oxidation of the palladium catalyst and side reactions.
  • Triethylamine acts both as a base and solvent stabilizer.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) or HPLC.
  • Purification by column chromatography uses a solvent system of methylene chloride and n-hexane in a ratio of approximately 1:30 for optimal separation.
  • Characterization of the final compound includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Step Key Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Notes
Synthesis of methyl 4-ethynylbenzoate Pd(PPh3)4, CuI, triethylamine THF 70 10 70-90 Inert atmosphere, reflux
Morpholinomethyl group introduction Morpholine, 4-(chloromethyl)benzaldehyde Ethanol or polar solvent RT to reflux Several 70-90 Nucleophilic substitution or reductive amination
Sonogashira coupling to final product Pd(PPh3)4, CuI, triethylamine THF 70 10 70-85 Column chromatography purification
  • The use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) catalysts is well-established for efficient Sonogashira coupling, providing good yields and selectivity.
  • Reaction temperature around 70 °C and an inert atmosphere are essential for high yields and to avoid side reactions.
  • The morpholinomethyl substituent introduction is best performed prior to the coupling step to ensure functional group compatibility.
  • Purification by silica gel chromatography with a carefully chosen solvent system ensures high purity of the final compound.
  • Alternative bases such as diisopropylethylamine or other amines may be tested but triethylamine remains standard for this synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The ethynyl bridge and aromatic substitutions significantly influence the compound’s properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 4-[(trimethylsilyl)ethynyl]benzoate Trimethylsilyl-ethynyl 232.36 Enhanced steric bulk; used in cross-coupling reactions
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Difluoromethylphenyl 262.25 Improved thermal stability; agrochemical applications
Ethyl 4-(sulfooxy)benzoate Sulfooxy group 230.22 High hydrophilicity; natural product isolation
Methyl 4-(2-cyanophenyl)benzoate Cyanophenyl 237.26 Electron-withdrawing effects; material science
Target Compound Morpholinomethylphenyl-ethynyl ~355.43 (estimated) Potential bioactivity due to morpholine’s basicity
  • Electronic Effects: The morpholine group in the target compound introduces a basic nitrogen, enhancing solubility in polar solvents compared to hydrophobic substituents like trimethylsilyl or cyanophenyl .
  • Steric Considerations: The morpholinomethyl group is bulkier than substituents like difluoromethyl but less sterically hindered than trimethylsilyl , balancing reactivity and synthetic accessibility.

Pharmacological Potential

  • Hydroxamic Acid Derivatives (e.g., from ): Ethynyl-linked benzamides with hydroxamic acid moieties exhibit antibacterial activity, suggesting the ethynyl bridge may enhance membrane permeability .
  • Quinoline-Based Esters (e.g., C1–C7 in ): Piperazine-linked quinoline esters show varied bioactivity depending on halogenation (e.g., bromo, chloro), implying that electron-withdrawing groups on the target compound’s phenyl ring could modulate potency .

Biological Activity

Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate is characterized by the presence of a morpholinomethyl group attached to a phenyl ring, which is further linked to an ethynyl group and a benzoate moiety. The structural formula can be represented as follows:

C17H19NO2\text{C}_{17}\text{H}_{19}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The morpholinomethyl group enhances lipophilicity and may improve cellular uptake, while the ethynyl group can facilitate interactions with specific biological pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The compound demonstrated significant cytotoxicity, with IC50 values indicating potent inhibitory effects on cell proliferation:

CompoundCell LineIC50 (µM)
Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoateA5491.48 - 47.02
Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoateNCI-H230.49 - 68.9

The most active derivatives exhibited IC50 values comparable to established anticancer agents such as staurosporine, suggesting that this compound may serve as a promising lead in cancer therapy .

Mechanistic Studies

Further investigations into the mechanism of action revealed that methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate affects cell cycle progression and induces apoptosis in cancer cells. For example:

  • Cell Cycle Analysis : The compound was shown to reduce the G0–G1 phase population while increasing G2/M phase cells, indicating a blockage in cell cycle progression.
  • Apoptosis Induction : Annexin V-FITC assays demonstrated that treatment with this compound led to significant apoptosis in treated cells, with rates exceeding those observed in control groups .

Case Studies

Case Study 1 : A study evaluating various morpholinomethyl derivatives found that compounds similar to methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate exhibited strong VEGFR-2 inhibitory activity, crucial for tumor angiogenesis. The most potent derivatives showed IC50 values ranging from 45.4 nM to 132.5 nM against VEGFR-2, indicating their potential as anti-angiogenic agents .

Case Study 2 : Another investigation into the structure-activity relationship (SAR) of related compounds suggested that modifications in the ethynyl or morpholino groups could enhance biological activity. This highlights the importance of chemical structure in determining therapeutic efficacy .

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